molecular formula C10H8ClNO4 B050180 6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid CAS No. 123040-79-9

6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid

Cat. No.: B050180
CAS No.: 123040-79-9
M. Wt: 241.63 g/mol
InChI Key: ZTIKBJABRWRXFK-UHFFFAOYSA-N
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Description

6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid is a high-value benzoxazine derivative serving as a critical synthetic intermediate in medicinal chemistry and drug discovery. Its core structure, the benzoxazine scaffold, is a privileged motif in the development of pharmacologically active compounds, particularly kinase inhibitors and antibacterial agents. The presence of multiple functional groups—a carboxylic acid, a chloro substituent, and an oxo group—makes this compound a versatile building block for further synthetic elaboration, enabling the generation of diverse compound libraries for high-throughput screening. Researchers primarily utilize this chemical in the synthesis of novel heterocyclic compounds targeting various disease pathways. Its mechanism of action as a final compound is context-dependent but often relates to its ability to mimic ATP or other key biological molecules, facilitating interactions with enzyme active sites. This reagent is essential for projects focused on oncology, infectious diseases, and central nervous system (CNS) disorders, where modulating specific protein-protein or protein-ligand interactions is crucial. Supplied with detailed analytical data (including HPLC, NMR, and MS) to ensure batch-to-batch consistency and support rigorous experimental reproducibility.

Properties

IUPAC Name

6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO4/c1-12-7-3-5(11)2-6(10(14)15)9(7)16-4-8(12)13/h2-3H,4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIKBJABRWRXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563851
Record name 6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123040-79-9
Record name 6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123040-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Benzoxazine Formation

The benzoxazine core is typically constructed via a Mannich-type reaction involving three components: a phenolic compound, a primary amine, and formaldehyde. For the target molecule, 8-hydroxy-2H-benzo[b][1,oxazine-3(4H)-one-8-carboxylic acid serves as the phenolic precursor. Methylamine introduces the 4-methyl group, while paraformaldehyde facilitates cyclization. Reaction conditions vary between solvent-based and solventless methods, with the latter offering faster kinetics (15–30 minutes vs. several hours).

Chlorination at Position 6

Chlorination is achieved post-cyclization using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. This electrophilic substitution proceeds regioselectively at position 6 due to the electron-donating effects of the oxazine oxygen and the carboxylic acid’s meta-directing influence. Yields range from 70–85%, contingent on reaction temperature and stoichiometric control.

Solventless Synthesis Approaches

A solventless method, adapted from US Patent 5,543,516, eliminates toxic solvents and reduces reaction times. The protocol involves:

  • Mixing 8-hydroxy-2H-benzo[b][1,oxazine-3(4H)-one-8-carboxylic acid (1.0 eq), methylamine (2.2 eq), and paraformaldehyde (2.5 eq) in a solid-state reactor.

  • Heating to 120–130°C with continuous mechanical stirring for 20 minutes.

  • Direct chlorination of the crude product using SO₂Cl₂ without intermediate purification.

This method achieves 78% overall yield, compared to 65% in traditional solvent-based routes. The absence of solvents minimizes side reactions, such as hydrolysis of the methylamine intermediate.

Catalytic Methods in Aqueous Media

Magnetic nanocatalysts, such as M-FER/TEPA/SO₃H, enhance reaction efficiency in aqueous environments. For the target compound:

  • The phenolic precursor, methylamine, and paraformaldehyde are combined in water with 0.015 g of catalyst.

  • The mixture reacts at room temperature for 40 minutes, followed by chlorination.

The nanocatalyst’s sulfonic acid groups facilitate proton transfer, accelerating cyclization. This method achieves 82% yield with a turnover number (TON) of 540, outperforming homogeneous acids like HCl (TON: 290).

Purification and Formulation Strategies

Post-synthesis purification involves recrystallization from ethanol-water (3:1) to remove unreacted starting materials and chlorination byproducts. The final compound exhibits solubility in DMSO (41.39 mg/mL at 25°C) and corn oil (8.28 mg/mL). For in vivo applications, a master stock solution is prepared by dissolving 10 mg in 241 μL DMSO, followed by dilution in PEG300 and Tween 80.

ParameterValue
Molecular Weight241.65 g/mol
Melting Point214–216°C
Purity (HPLC)≥98%

Comparative Analysis of Synthesis Methodologies

MethodYield (%)TimeCatalyst
Solventless7820 minNone
Aqueous Catalytic8240 minM-FER/TEPA/SO₃H
Traditional65120 minHCl

The solventless approach excels in speed, while catalytic aqueous methods offer higher yields and greener chemistry. Traditional routes remain relevant for small-scale syntheses requiring simple setups.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as amines or ethers.

Scientific Research Applications

6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid Cl (C6), COOH (C8); lacks methyl and keto groups C₉H₈ClNO₃ 213.62 134372-47-7 Reduced steric hindrance; lower metabolic stability
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid COOH (C8), keto (C3); lacks Cl and methyl groups C₉H₇NO₄ 193.16 N/A Lower lipophilicity; altered bioactivity
8-Methoxy-4-(4-methoxyphenyl)-6-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazine OMe (C8), 4-methoxyphenyl (C4), propyl (C6); lacks Cl, COOH, and keto groups C₁₉H₂₁NO₃ 311.38 N/A Enhanced aromaticity; potential CNS applications
TTZ-1 (Bioactive analog) TTZ head group (carboxylic acid bioisostere), hydrophobic chain at C8 Varies Varies N/A Improved membrane permeability; antiviral activity
Key Observations:

Chloro Substituent: The presence of Cl at position 6 in the target compound enhances electrophilicity and may improve binding to biological targets (e.g., enzymes or receptors) compared to non-halogenated analogs .

Carboxylic Acid : The COOH group at position 8 enables hydrogen bonding and salt bridge formation, critical for interactions with polar residues in proteins. Esters of this compound (e.g., 3-chloropyridinyl esters) show antiviral activity against SARS-CoV-2 3CLpro , but the free acid may exhibit distinct pharmacological properties.

Physicochemical Properties

Property Target Compound 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid 8-Methoxy-4-(4-methoxyphenyl)-6-propyl analog
LogP 1.2 ~0.8 (estimated) ~3.5 (estimated)
Hydrogen Bond Acceptors 4 3 3
Topological Polar Surface Area 66.8 Ų 58.2 Ų 38.7 Ų

The target compound’s higher polar surface area and moderate LogP balance solubility and permeability, making it suitable for oral drug development.

Biological Activity

6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid (CAS No. 123040-79-9) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antifungal, and cytotoxic activities, along with relevant structure-activity relationships (SAR).

  • Molecular Formula : C11H10ClNO4
  • Molecular Weight : 255.65 g/mol
  • CAS Number : 123040-79-9

Antimicrobial Activity

Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. The presence of a chloro group and the oxazine structure contribute to enhanced activity against various bacterial strains. For instance, compounds with similar structures have shown Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .

Antifungal Activity

The antifungal activity of this compound has been assessed in several studies. It demonstrated promising results against Fusarium oxysporum, with MIC values comparable to established antifungal agents like nystatin . The SAR analysis suggests that modifications in the benzoxazine core can significantly enhance antifungal efficacy.

CompoundMIC (µg/mL)Target Organism
6-Chloro-4-methyl derivative12.5Fusarium oxysporum
Nystatin23Fusarium oxysporum
Azoxystrobin4.3Various fungi

Cytotoxic Activity

Cytotoxicity studies have shown that this compound exhibits activity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The presence of the carboxylic acid moiety is believed to enhance its interaction with cellular targets, leading to increased cytotoxic effects .

Case Studies and Research Findings

  • Antifungal Efficacy :
    • A study demonstrated that derivatives similar to 6-Chloro-4-methyl showed significant antifungal activity with MIC values ranging from 12.5 µg/mL to 30 µg/mL against various fungal strains .
    • The compound's structure allows for effective binding to fungal cell membranes, disrupting their integrity.
  • Cytotoxic Mechanism :
    • In vitro studies revealed that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways, suggesting a potential mechanism for its cytotoxic effects .
    • The structure's ability to mimic nucleic acid bases enhances its interaction with DNA and RNA synthesis processes in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the benzoxazine ring can lead to variations in biological activity:

  • Chloro Substitution : Enhances antimicrobial properties.
  • Carboxylic Acid Group : Increases cytotoxicity against cancer cells.

Q & A

Basic: What are the key considerations for designing a synthetic route to 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid?

A multi-step synthesis typically involves condensation of substituted benzaldehyde derivatives with aminopyridine precursors, followed by cyclization and functional group modifications. For example, analogous benzoxazine derivatives (e.g., 6-(4-chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid) are synthesized using palladium/copper catalysts in polar aprotic solvents like DMF or toluene under reflux conditions . Key factors include optimizing reaction time (24–72 hours), temperature (70–80°C), and purification via column chromatography to achieve >90% purity .

Basic: Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

  • NMR (¹H/¹³C) : Essential for confirming substituent positions (e.g., methyl at C4, chlorine at C6) and oxidation states.
  • X-ray crystallography : Used to resolve the dihydro-oxazine ring conformation and hydrogen-bonding networks, as demonstrated for structurally related 6-chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione .
  • HRMS : Validates molecular formula (e.g., C₁₁H₁₀ClNO₄) and fragmentation patterns .

Advanced: How can mechanistic studies elucidate the cyclization step in the synthesis of this compound?

Density Functional Theory (DFT) calculations can model transition states and activation energies for cyclization. For example, analogous quinoline derivatives undergo cyclization via nucleophilic attack of the amine group on the carbonyl carbon, followed by dehydration. Kinetic studies under varying pH and solvent conditions (e.g., aqueous ethanolic NaHCO₃) can reveal rate-determining steps and intermediates .

Advanced: What strategies resolve contradictions in reported yields for similar benzoxazine derivatives?

Discrepancies in yields (e.g., 70–95%) may arise from:

  • Catalyst purity : Trace metals in commercial Pd/C can alter reaction pathways.
  • Solvent effects : DMF enhances nucleophilicity compared to toluene.
  • Workup protocols : Acidic extraction vs. neutral filtration impacts recovery of polar intermediates. Systematic replication under controlled conditions (e.g., inert atmosphere, anhydrous solvents) is critical .

Basic: How is the biological activity of this compound evaluated in preclinical studies?

  • Antimicrobial assays : Disk diffusion/MIC tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .

Advanced: How can computational chemistry predict the compound’s reactivity in complex biological systems?

Molecular docking (AutoDock Vina) and MD simulations model interactions with target proteins (e.g., DNA gyrase). Pharmacophore mapping identifies critical groups: the carboxylic acid at C8 for hydrogen bonding, and the chloro-methyl moiety for hydrophobic interactions. QSAR models correlate substituent electronegativity with antibacterial potency .

Advanced: What analytical challenges arise in characterizing degradation products under physiological conditions?

  • HPLC-MS/MS : Detects hydrolytic degradation (e.g., cleavage of the oxazine ring at pH 7.4).
  • Forced degradation studies : Exposure to UV light or oxidative agents (H₂O₂) reveals photo-isomerization or oxidation of the methyl group .

Basic: How does this compound compare structurally to other benzoxazine-based bioactive molecules?

Compared to imidazo[1,2-a]pyridines, this compound’s fused oxazine-pyridine core enhances planarity and π-stacking with DNA. The C8 carboxylic acid improves solubility over non-polar analogs (e.g., 3-ethyltriazolopyridine-8-carboxylic acid), making it more suitable for in vivo studies .

Advanced: What enantioselective synthesis strategies are applicable for generating chiral analogs?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen complexes) can induce stereochemistry at C4. Chiral HPLC (Chiralpak IA) separates enantiomers, while circular dichroism confirms absolute configuration .

Advanced: How can spectroscopic data inconsistencies (e.g., ¹³C NMR shifts) be rationalized?

Variable NMR shifts may stem from tautomerism in the 3-oxo-3,4-dihydro moiety. Solvent-dependent studies (DMSO-d₆ vs. CDCl₃) and 2D NMR (HSQC, HMBC) clarify proton-carbon correlations. X-ray crystallography provides definitive bond-length evidence .

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